The synthesis of duloxetine-d7 typically involves the modification of the standard duloxetine synthesis process to incorporate deuterium. A common method includes the use of deuterated solvents or reagents during the reaction stages.
The specifics of these processes can vary significantly based on the chosen synthetic route and the desired purity levels .
Duloxetine-d7 retains the core structure of duloxetine but with the addition of seven deuterium atoms. The molecular formula can be represented as CHDNOSCl.
Duloxetine-d7 can undergo similar chemical reactions as its non-deuterated counterpart due to its structural similarity.
Duloxetine-d7 functions similarly to duloxetine by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, leading to increased levels of these neurotransmitters in the brain.
Relevant analyses such as differential scanning calorimetry and infrared spectroscopy are used to characterize its physical properties .
Duloxetine-d7 finds significant utility in scientific research, particularly in pharmacokinetic studies aimed at understanding drug metabolism and behavior in biological systems.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7